molecular formula C16H21NO2 B8621427 Methyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate CAS No. 1803583-91-6

Methyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B8621427
CAS No.: 1803583-91-6
M. Wt: 259.34 g/mol
InChI Key: ZDMJGGAGLPQNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

1803583-91-6

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

methyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

InChI

InChI=1S/C16H21NO2/c1-19-16(18)15-11-17(10-14(15)13-7-8-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3

InChI Key

ZDMJGGAGLPQNCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

101.1 To a stirred, cooled (0° C.) solution of 3.18 g N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine (CAS 93102-05-7) in 30 ml CH2Cl2 under an argon atmosphere was added dropwise a solution of 1.69 g (E)-3-cyclopropyl-acrylic acid methyl ester (CAS 59939-11-6; J. Org. Chem. 1990, 55(10), 3097) in 15 ml CH2Cl2 over a period of 20 min. Then a solution of 0.1 ml TFA in 5 ml CH2Cl2 was added dropwise within 10 min. When addition was complete, the mixture (slowly warming up to room temperature) was stirred overnight. Then, the mixture was diluted with CH2Cl2, washed with sat. aq. NaHCO3 and brine, dried over MgSO4, filtered and concentrated. The crude product was isolated by chromatography (silica gel; (gradient: cyclohexane->cyclohexane/EtOAc 7:3) to give 1.14 g (3RS,4RS)-1-benzyl-4-cyclopropyl-pyrrolidine-3-carboxylic acid methyl ester as light yellow oil. MS 260.3 ([M+H]+)
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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